molecular formula C12H18ClNO2 B593069 3,4-MDEA-d5 (hydrochloride) CAS No. 1286588-92-8

3,4-MDEA-d5 (hydrochloride)

Cat. No. B593069
M. Wt: 248.762
InChI Key: IBDIPBWIXJRJQM-IYSLTCQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-MDEA-d5 (hydrochloride) is an internal standard used for the quantification of 3,4-MDEA . It is categorized as an amphetamine and shares similar psychotropic action to MDMA, commonly known as "ecstasy" . It is used in analytical reference standards and is available for academic research .


Molecular Structure Analysis

The molecular formula of 3,4-MDEA-d5 (hydrochloride) is C12H12D5NO2 • HCl . The average mass is 248.761 Da, and the monoisotopic mass is 248.133987 Da . The SMILES representation is CC(NC([2H])([2H])C([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl .

Scientific Research Applications

Analytical Method Development

  • Sensitive Gas Chromatography-Mass Spectrometry Method : A method was developed for measuring 3,4-MDEA and related compounds in human urine, emphasizing its relevance in analytical chemistry. This method showcases the utility of 3,4-MDEA-d5 in improving the accuracy and sensitivity of drug testing procedures (Pirnay, Abraham, & Huestis, 2006).

Environmental and Industrial Applications

  • CO2 Capture Performance : A study on methyldiethanolamine (MDEA)-based deep eutectic solvents for CO2 capture illustrates the potential industrial application of compounds related to 3,4-MDEA in environmental sustainability (Ahmad, Lin, Xiaoxiao, Xu, & Xu, 2021).

Drug Metabolism and Pharmacokinetics

  • Metabolism by Cytochrome P450 Isozymes : Research on the metabolism of 3,4-MDEA by various cytochrome P450 isozymes in human liver microsomes provides insights into the pharmacokinetics of the drug, crucial for understanding its biological effects and potential medical applications (Meyer, Peters, & Maurer, 2009).

Forensic Analysis

  • Drug Testing in Blood : An assay for the enantioselective measurement of 3,4-MDEA and related compounds in small plasma volumes offers significant potential for forensic toxicology, contributing to more accurate and reliable drug detection in forensic settings (Peters et al., 2005).

  • Analysis in Ecstasy Tablets : The use of 13C solid state nuclear magnetic resonance (NMR) spectroscopy for analyzing ecstasy tablets containing 3,4-MDEA underscores the compound's relevance in forensic science, aiding in the identification of illicit drugs (Lee et al., 1999).

Neuropharmacology

  • Serotonergic Deficits and Learning Impairment : Studies on the effects of MDEA on serotonergic systems and learning in rats have implications for understanding the neuropharmacological impact of 3,4-MDEA, which can guide research in neuroscience and psychiatric medicine (Barrionuevo et al., 2000).

Safety And Hazards

3,4-MDEA-d5 (hydrochloride) can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is not intended for human or veterinary use .

properties

CAS RN

1286588-92-8

Product Name

3,4-MDEA-d5 (hydrochloride)

Molecular Formula

C12H18ClNO2

Molecular Weight

248.762

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2;

InChI Key

IBDIPBWIXJRJQM-IYSLTCQOSA-N

SMILES

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl

synonyms

Eve-d5; MDE-d5; 3,4-Methylenedioxyethylamphetamine-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-MDEA-d5 (hydrochloride)
Reactant of Route 2
3,4-MDEA-d5 (hydrochloride)
Reactant of Route 3
3,4-MDEA-d5 (hydrochloride)
Reactant of Route 4
Reactant of Route 4
3,4-MDEA-d5 (hydrochloride)
Reactant of Route 5
3,4-MDEA-d5 (hydrochloride)
Reactant of Route 6
Reactant of Route 6
3,4-MDEA-d5 (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.